molecular formula C11H10Cl4 B14575432 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene CAS No. 61355-28-0

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene

Cat. No.: B14575432
CAS No.: 61355-28-0
M. Wt: 284.0 g/mol
InChI Key: MPXXEIMGYOGPPG-UHFFFAOYSA-N
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Description

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene is a chemical compound characterized by its unique structure, which includes a cyclohexene ring bonded to a tetrachlorocyclopentadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene typically involves the chlorination of cyclopentadiene followed by a Diels-Alder reaction with cyclohexene. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentadienone derivatives.

    Reduction: Reduction reactions can yield partially or fully dechlorinated products, depending on the reducing agent and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted cyclopentadiene and cyclohexene compounds.

Scientific Research Applications

1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its chlorinated and cyclohexene moieties. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain intermediates and facilitate specific reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene include:

    1,2,3,4-Tetrachlorocyclopentadiene: A related compound with similar chlorinated cyclopentadiene structure.

    Cyclohexene derivatives: Compounds with cyclohexene rings substituted with various functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a highly chlorinated cyclopentadiene ring with a cyclohexene moiety. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

61355-28-0

Molecular Formula

C11H10Cl4

Molecular Weight

284.0 g/mol

IUPAC Name

1-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-yl)cyclohexene

InChI

InChI=1S/C11H10Cl4/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)10(8)14/h4,7H,1-3,5H2

InChI Key

MPXXEIMGYOGPPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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